4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
Description
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a methoxy group at position 3 and a (6-chloro-1,3-benzodioxol-5-yl)methoxy group at position 4. Its molecular formula is C₁₆H₁₃ClO₅, with a molecular weight of 320.73 g/mol. Key structural attributes include:
- Benzodioxol moiety: A chlorinated 1,3-benzodioxol group contributes to lipophilicity and steric bulk.
- Methoxy substituents: Influence electronic properties and solubility.
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-19-14-4-10(7-18)2-3-13(14)20-8-11-5-15-16(6-12(11)17)22-9-21-15/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPBHSQKSHUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 6-chloro-1,3-benzodioxole with appropriate methoxybenzaldehyde derivatives under controlled conditions . The reaction is often catalyzed by palladium or copper catalysts and may require specific solvents and temperature conditions to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzoic acid | 85–90 | |
| CrO₃ (H₂SO₄) | 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzoic acid | 78–82 |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using catalytic hydrogenation or borohydride reagents.
Selectivity : Reduction does not affect the chloro or benzodioxol groups under these conditions.
Nucleophilic Addition Reactions
The aldehyde participates in condensation reactions, forming hydrazones and Schiff bases.
Hydrazone Formation
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (HCl, EtOH) | 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone | 76 |
Application : This reaction is used for qualitative aldehyde identification.
Schiff Base Formation
| Amine/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline (EtOH, Δ) | N-Phenyl-4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldimine | 68 |
Electrophilic Aromatic Substitution
The methoxy groups activate the benzene ring toward electrophilic substitution, but the aldehyde group deactivates it.
Regioselectivity : The aldehyde directs electrophiles to the meta position, while methoxy groups direct to para.
Substitution Reactions on the Benzodioxol Chloro Group
The chloro substituent on the benzodioxol ring undergoes nucleophilic aromatic substitution under forcing conditions.
Limitation : The electron-withdrawing benzodioxol ring deactivates the chloro group, requiring harsh conditions.
Knoevenagel Condensation
The aldehyde reacts with active methylene compounds (e.g., malononitrile) under basic conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Malononitrile (piperidine, MWI) | (E)-4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxycinnamaldehyde dimalononitrile | 75 |
Conditions : Microwave irradiation (110°C, 30 min) enhances reaction efficiency .
Photochemical Reactions
The benzodioxol moiety undergoes photodechlorination under UV light.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| UV (254 nm, MeOH) | 4-[(6-Hydroxy-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde | 58 |
Mechanism : Radical-mediated cleavage of the C-Cl bond.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H13ClO5
- Molecular Weight : 320.72 g/mol
- IUPAC Name : 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
- Structure : The compound features a benzaldehyde functional group attached to a methoxy-substituted benzodioxole structure, which contributes to its reactivity and biological activity.
Structural Formula
The structural representation of the compound can be summarized as follows:
Medicinal Chemistry
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde has been investigated for its potential pharmacological properties. Research indicates that derivatives of benzodioxole compounds exhibit various biological activities, including anti-inflammatory and anticancer effects.
Case Study: Anticancer Activity
A study explored the anticancer properties of related benzodioxole derivatives. It was found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its methoxy and chloro substituents can facilitate further chemical modifications, making it a valuable building block in drug development.
Table 1: Synthetic Applications
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Derivative A | Nucleophilic substitution | 85 | |
| Derivative B | Aldol condensation | 78 | |
| Derivative C | Oxidation reaction | 90 |
Biocatalysis
Biocatalysis using enzymes has emerged as a powerful tool for the synthesis of complex organic molecules. The use of enzymes to modify the structure of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde can lead to more efficient synthetic pathways with higher selectivity and reduced environmental impact .
Case Study: Enzymatic Modification
Research demonstrated that specific enzymes could be used to selectively modify the methoxy groups on the compound, enhancing its biological activity . This approach not only improves yield but also minimizes by-products.
Environmental Chemistry
The environmental fate of chemical compounds is crucial for assessing their safety and regulatory compliance. Studies have shown that compounds like 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde can undergo degradation in various environmental conditions, making them less likely to accumulate in ecosystems .
Table 2: Environmental Stability Studies
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its exact mechanism are ongoing, but it is known to affect cellular processes through its reactive functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound 4-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-2-[(3-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid (hereafter referred to as Compound A) from serves as a structurally related analog for comparison .
| Property | 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde | Compound A |
|---|---|---|
| Molecular Formula | C₁₆H₁₃ClO₅ | C₂₆H₂₁ClN₂O₅ |
| Molecular Weight (g/mol) | 320.73 | 476.913 |
| Hydrogen Bond Acceptors | 5 | 6 |
| Hydrogen Bond Donors | 1 (aldehyde proton) | 1 (carboxylic acid proton) |
| XLogP | ~3.2 (estimated) | 5.7 |
Key Observations:
Core Structure: The target compound is a benzaldehyde derivative, whereas Compound A features a pyrazole-carboxylic acid core. Both share a 6-chloro-1,3-benzodioxol substituent but differ in its attachment (methoxy vs. methyl linkage).
Functional Groups :
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is less polar than the carboxylic acid in Compound A, resulting in a lower estimated XLogP (~3.2 vs. 5.7) and reduced hydrogen-bonding capacity.
- Methoxy Groups : Both compounds utilize methoxy substituents for electronic modulation, but Compound A includes an additional 3-methoxybenzyl group, increasing steric hindrance.
Physicochemical Properties :
- Lipophilicity : Compound A’s higher XLogP (5.7) suggests greater membrane permeability, whereas the target compound’s aldehyde group enhances solubility in polar solvents.
- Molecular Weight : Compound A’s larger size (476.91 g/mol) may limit bioavailability compared to the target compound (320.73 g/mol).
Biological Activity
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is , with a molecular weight of approximately 304.74 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Activity : The presence of the benzodioxole structure contributes to significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular signaling and proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Biological Activity Overview
The following table summarizes the biological activities reported for 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde:
-
Antioxidant Studies :
- A study demonstrated that derivatives of benzodioxole exhibited a significant reduction in oxidative stress markers in cellular models. This suggests that similar compounds may also confer protective effects against oxidative damage.
-
Antimicrobial Efficacy :
- Research involving benzodioxole derivatives indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges.
-
Cytotoxic Effects :
- In vitro experiments showed that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
Q & A
Q. What are the standard synthetic routes for preparing 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde?
The synthesis typically involves multi-step reactions, such as:
- Step 1 : Alkylation of a benzodioxol precursor (e.g., 6-chloro-1,3-benzodioxol-5-ylmethanol) with a protected aldehyde derivative under basic conditions (e.g., NaH in THF/DMF) to form the ether linkage .
- Step 2 : Deprotection or oxidation of intermediates to yield the aldehyde group. For example, using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation .
- Purification : Column chromatography with solvents such as methylene chloride/ethyl acetate (90:10) is commonly employed to isolate the final product .
Q. What analytical techniques are used to confirm the structure of this compound?
- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) are widely used for single-crystal structure determination. SHELX’s robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements .
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the aldehyde proton typically appears as a singlet at ~9.8–10.0 ppm, while benzodioxol protons resonate as doublets in the 6.5–7.5 ppm range .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion matching the theoretical mass of CHClO) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Key factors include:
- Temperature control : Maintaining 0°C during sensitive steps (e.g., hydride reductions) prevents side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates for ether formation, while THF improves solubility of intermediates .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .
- Workflow validation : Parallel small-scale trials (e.g., 0.1–1.0 mmol) help identify optimal conditions before scaling up .
Q. How should contradictions in spectral data (e.g., NMR or IR) be resolved?
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated H NMR shifts using Gaussian or ORCA).
- Crystallographic confirmation : Resolve ambiguities in substituent positions via X-ray diffraction. SHELXL’s refinement algorithms minimize errors in electron density maps .
- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals (e.g., distinguishing benzodioxol vs. methoxy protons) .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Competitive pathways : For example, over-oxidation of the aldehyde to a carboxylic acid can occur if harsh oxidizing agents (e.g., KMnO) are used instead of PCC .
- Steric hindrance : Bulky substituents on the benzodioxol ring may lead to incomplete alkylation, generating unreacted starting materials. Adjusting base strength (e.g., KCO vs. NaH) can mitigate this .
- Thermal degradation : Prolonged reflux in polar solvents (e.g., DMF) at high temperatures (>100°C) may degrade sensitive functional groups. Monitoring via TLC or in situ IR is advised .
Q. How can this compound be applied in pharmacological studies?
- Lead optimization : Its benzodioxol and aldehyde moieties make it a candidate for derivatization into bioactive molecules. For example, coupling with thiosemicarbazides or imidazoles (as in ) can yield potential enzyme inhibitors or anticancer agents .
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methoxy with ethoxy) can elucidate pharmacophoric requirements .
Methodological Guidance
Q. What crystallization techniques are recommended for this compound?
- Solvent selection : Recrystallize from ethanol/ethyl acetate/methylene chloride (50:25:25) to balance solubility and polarity .
- Slow evaporation : Use sealed vials with controlled temperature (4°C) to grow high-quality single crystals for X-ray analysis .
- Twinned crystals : If twinning occurs (common with flexible methoxy groups), SHELXL’s twin refinement tools (e.g., BASF parameter) can resolve disordered structures .
Q. How should researchers handle discrepancies in melting point data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
